Tetrabenazine methanesulfonate

Übersicht

Beschreibung

Tetrabenazine methanesulfonate is a derivative of tetrabenazine, a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . This compound is known for its ability to deplete monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, making it effective in managing various neurological conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrabenazine methanesulfonate involves the methanesulfonation of tetrabenazine. Tetrabenazine itself is synthesized through a series of steps that include the formation of a hexahydrobenzoquinolizine core, followed by functional group modifications . The methanesulfonation process typically involves the reaction of tetrabenazine with methanesulfonic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabenazine methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.

Reduction: Reduction reactions can convert the compound back to its reduced form.

Substitution: Methanesulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Tetrabenazine methanesulfonate has a wide range of scientific research applications:

Wirkmechanismus

Tetrabenazine methanesulfonate exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting neurotransmitters from the cytosol into synaptic vesicles . By inhibiting VMAT2, the compound depletes monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, reducing their availability for neurotransmission . This mechanism is particularly effective in managing hyperkinetic movement disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

Tetrabenazine methanesulfonate is unique due to its specific methanesulfonate modification, which may confer distinct pharmacological properties compared to its analogs . This modification can affect the compound’s solubility, stability, and bioavailability, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Tetrabenazine methanesulfonate is a compound derived from tetrabenazine, primarily recognized for its role in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical findings, and relevant case studies.

This compound acts primarily as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2). This transporter is crucial for the storage and release of neurotransmitters, particularly dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, this compound leads to a depletion of these monoamines in synaptic vesicles, effectively reducing their availability in the synaptic cleft. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity.

Key Actions:

- Dopamine Depletion : Reduces dopamine levels in the central nervous system.

- Selective Targeting : Primarily affects areas such as the caudate nucleus and putamen, which are implicated in movement disorders.

- Reversible Binding : Unlike other agents like reserpine, tetrabenazine binds reversibly to VMAT2, allowing for a more controlled pharmacological profile.

Pharmacokinetics

This compound undergoes rapid metabolism in the liver to form active metabolites—alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ). These metabolites contribute to its therapeutic effects and have varying half-lives:

| Metabolite | Half-Life (Hours) | Activity |

|---|---|---|

| α-HTBZ | 7 | Active |

| β-HTBZ | 5 | Inactive |

| 9-desmethyl-β-DHTBZ | 12 | Unknown |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in managing hyperkinetic movement disorders. A notable double-blind placebo-controlled trial conducted by the Huntington Study Group highlighted its effectiveness:

- Study Design : 54 patients received tetrabenazine while 30 were given a placebo.

- Outcome Measurement : The primary outcome was the change from baseline in the total maximal chorea score on the Unified Huntington’s Disease Rating Scale (UHDRS).

- Results : The tetrabenazine group showed a mean reduction of 5.0 units in chorea scores compared to a 1.5 unit reduction in the placebo group, indicating significant efficacy (p < .001) .

Case Studies

- Chorea Management : In an open-label study involving patients with Huntington's disease, those switched from stable doses of tetrabenazine to deutetrabenazine maintained chorea control effectively, suggesting that both compounds share similar pharmacological profiles .

- Long-term Efficacy : A long-term follow-up study indicated that patients treated with tetrabenazine experienced sustained improvements in chorea symptoms without significant adverse effects over extended periods .

- Adverse Effects : While effective, this compound can lead to side effects such as mood changes and cognitive impairment. Monitoring for these effects is essential during treatment .

Eigenschaften

IUPAC Name |

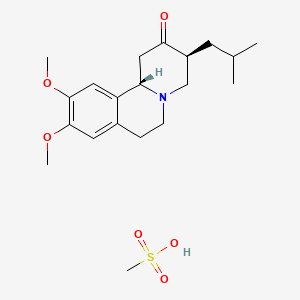

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDADYXNUCMTQG-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230302 | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-53-5 | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABENAZINE METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X57I1N37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.